Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate

Medicinal Chemistry ADME Lipophilicity

Researchers require stable, non-aromatic scaffolds that balance lipophilicity and H-bond capacity for CNS leads. The cyclohexyl analog fails due to higher LogP (2.13) and lower TPSA (26.3 Ų). This THP-acetate solves both issues: - LogP 0.6, TPSA 35.5 Ų: Ideal blood-brain barrier penetration - 14.7 mg/mL solubility: Minimizes DMSO in fragment screens - 97% min purity (NMR/HPLC/GC): Reproducible multi-step synthesis

Molecular Formula C8H14O3
Molecular Weight 158.197
CAS No. 156002-64-1
Cat. No. B585420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(tetrahydro-2H-pyran-4-YL)acetate
CAS156002-64-1
Molecular FormulaC8H14O3
Molecular Weight158.197
Structural Identifiers
SMILESCOC(=O)CC1CCOCC1
InChIInChI=1S/C8H14O3/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3
InChIKeyAQZRATSFTMXYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl THP-4-acetate Building Block


Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate is a saturated oxygen heterocycle building block that integrates a tetrahydropyran (THP) ring with a methyl acetate side chain. This compound, with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol, is a key synthetic intermediate in pharmaceutical and agrochemical research, valued for its ability to introduce both lipophilicity and hydrogen-bond acceptor capacity into target molecules [1]. The tetrahydropyran scaffold is a privileged structure in drug discovery, offering a rigid, low-entropy framework that serves as a stable, non-aromatic alternative to phenyl or cyclohexyl groups [2].

Introduces rigid THP scaffold with hydrogen-bond acceptor capacity and reduced lipophilicity compared to all-carbon rings
Methyl ester enables versatile downstream transformations (hydrolysis, reduction) for SAR exploration
Supports lead optimization and fragment-based discovery workflows requiring balanced polarity

Generic Substitution Failure: Methyl THP-4-acetate


Simple substitution of Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate with a generic analog is not scientifically valid due to the unique physicochemical profile conferred by the tetrahydropyran (THP) ring. The THP oxygen atom acts as a hydrogen bond acceptor and significantly reduces lipophilicity compared to all-carbon cyclohexyl analogs [1]. This alteration in polarity and hydrogen-bonding capacity directly impacts solubility, bioavailability, and target engagement, which are critical parameters in medicinal chemistry. Furthermore, the methyl ester group is essential for subsequent synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to the alcohol, which cannot be easily mimicked by other ester or ether derivatives. Therefore, procurement decisions must be based on these quantifiable property differences rather than on superficial structural similarity .

Cyclohexyl analog Replacing the THP oxygen with CH₂ significantly raises lipophilicity and reduces polar surface area, altering solubility and target engagement profiles.
Other esters / ethers The methyl ester is optimized for common medicinal chemistry transformations; different ester or ether groups may shift reactivity and limit synthetic utility.
Lower-purity grades Unknown impurities in generic batches can compromise SAR reproducibility and multi-step synthesis yields.

Methyl THP-4-acetate vs. Analogs: Procurement Guide


Lower Lipophilicity vs. Cyclohexyl Bioisostere

The target compound, Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, exhibits significantly lower lipophilicity (XLogP3 = 0.6) compared to its direct all-carbon bioisostere, Methyl cyclohexaneacetate (LogP ≈ 2.13) [1]. This difference is attributed to the presence of the ring oxygen atom, which introduces polarity and reduces the compound's partitioning into octanol [2].

Lipophilicity
Reported
XLogP3 = 0.6 vs. 2.13 for methyl cyclohexaneacetate
Reported logP reduction supports improved aqueous solubility and metabolic stability profiling
Computational (XLogP3) and experimental octanol-water data
Medicinal Chemistry ADME Lipophilicity

Enhanced Polar Surface Area vs. Cyclohexane Analog

The target compound, Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, has a Topological Polar Surface Area (TPSA) of 35.5 Ų, which is significantly higher than the TPSA of its cyclohexyl analog, Methyl cyclohexaneacetate (TPSA ≈ 26.3 Ų) [1][2]. This increased polar surface area is a direct consequence of the ether oxygen in the THP ring, which acts as a hydrogen bond acceptor, enhancing interactions with polar biological environments [3].

Polar Surface Area
Reported
TPSA = 35.5 Ų vs. ≈26.3 Ų for cyclohexyl analog
Higher TPSA may support membrane permeability optimization for low-MW compounds
Calculated by Ertl's method
Medicinal Chemistry Molecular Properties Bioisostere

Higher Aqueous Solubility vs. Cyclohexyl Analog

The aqueous solubility of Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate is estimated to be 14.7 mg/mL (0.0928 mol/L) [1]. In contrast, the all-carbon analog, Methyl cyclohexaneacetate, is reported to have a solubility of only 0.3 g/L (0.3 mg/mL) at 30°C [2]. This >40-fold increase in predicted solubility is consistent with the lower LogP and higher TPSA of the target compound [1].

Aqueous Solubility
Reported
14.7 mg/mL (est.) vs. 0.3 mg/mL (exp.) for cyclohexyl analog
Approximately 49-fold higher estimated solubility facilitates DMSO-free assay preparation
ESOL estimation vs. experimental comparison
Solubility ADME Formulation

High Purity for Reliable Lead Optimization

Commercial vendors supply Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate with a standard purity of 97% as determined by NMR, HPLC, and GC . This high purity is essential for minimizing side reactions in complex synthetic sequences and ensuring the accuracy of structure-activity relationship (SAR) studies. While no direct head-to-head purity comparison with an analog is presented, this level of purity is a key differentiator against less well-characterized or lower-purity alternatives often encountered in academic supply chains .

Purity Specification
Class-level
≥ 97% (NMR, HPLC, GC)
High purity supports reproducible synthetic yields and reliable SAR data
Vendor batch analysis; class-level inference
Synthetic Chemistry Quality Control Reproducibility

Established Utility in Fragment-Based Discovery

The THP scaffold is a recognized privileged structure in drug discovery, offering a rigid, low-entropy framework that can enhance binding affinity and selectivity [1]. The methyl ester group provides a versatile handle for further functionalization, enabling rapid generation of analog libraries for SAR exploration. This established utility, documented in multiple patents and publications for related THP derivatives [2][3], positions Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate as a more productive starting point for lead optimization compared to less-studied or synthetically challenging heterocyclic analogs.

Fragment Utility
Class-level
THP is a privileged scaffold with versatile ester handle
Extensive literature precedent may reduce synthesis development time in hit-to-lead phases
Class-level inference from drug discovery references
Fragment-Based Drug Discovery Synthetic Chemistry Medicinal Chemistry

Methyl THP-4-acetate Applications in Drug Discovery


CNS-Penetrant Lead Optimization

In medicinal chemistry programs targeting central nervous system (CNS) disorders, the lower LogP (0.6) and higher TPSA (35.5 Ų) of Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, as demonstrated in Section 3, make it a preferred building block over its cyclohexyl analog (LogP ≈ 2.13, TPSA ≈ 26.3 Ų) [1][2]. Its balanced lipophilicity and increased polarity align with optimal ranges for blood-brain barrier penetration and reduced off-target binding, a crucial advantage for CNS drug discovery .

Soluble Fragment Libraries for Biophysical Screening

The estimated aqueous solubility of 14.7 mg/mL for Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, as quantified in Section 3, is a key differentiator for preparing fragment libraries for NMR or SPR-based screening [1]. This high solubility, relative to many other ester-containing heterocycles, minimizes the need for DMSO co-solvents, thereby reducing assay interference and enabling more physiologically relevant binding measurements [2].

Reliable Intermediate for Heterocycle Synthesis

The 97% purity standard (NMR, HPLC, GC) for this compound, as referenced in Section 3, ensures reproducible yields in multi-step syntheses of complex molecules such as substituted tetrahydropyran acetic acid derivatives used as ICMT inhibitors or antiviral agents [1][2]. This reliability reduces the risk of failed synthetic campaigns and the associated costs of re-optimization, making it a strategic procurement choice for project-driven synthesis .

Cyclohexane Bioisosteric Replacement

As highlighted in Section 3, the tetrahydropyran ring serves as a direct bioisostere of cyclohexane, introducing a hydrogen-bond acceptor while lowering lipophilicity [1]. Researchers can systematically replace a cyclohexylmethyl ester group with the target compound to improve the solubility and metabolic stability of a lead candidate without major alterations to molecular shape or size, a strategy supported by the quantitative property differences established in this guide [2].

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Balanced lipophilicity and TPSA profile
Blood-brain barrier permeability assessment
Fragment-based screening libraries
High aqueous solubility for DMSO-free formulation
Biophysical assay compatibility (NMR, SPR)
Multi-step heterocycle synthesis
High purity specification (NMR, HPLC, GC)
Reproducible yields and impurity profiling
Cyclohexyl bioisosteric replacement
THP ring as H-bond acceptor bioisostere
Solubility and metabolic stability improvement evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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